ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Description
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate (C₁₃H₉Cl₂F₃O₃, MW 341.12) is a fluorinated chromene derivative characterized by a fused benzopyran ring system substituted with two chlorine atoms at positions 6 and 8, a trifluoromethyl (-CF₃) group at position 2, and an ethyl ester at position 3 . This compound is commercially available in high purity (>95%) and is utilized in synthetic chemistry and materials science, though specific applications remain under investigation . Its synthesis likely involves Knoevenagel condensation, a method employed for analogous chromene derivatives .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atoms contribute to electronic effects and steric bulk. The ethyl ester moiety improves solubility in organic solvents compared to carboxylic acid analogs .
Properties
IUPAC Name |
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3O3/c1-2-20-12(19)8-4-6-3-7(14)5-9(15)10(6)21-11(8)13(16,17)18/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTSKLUKUQXMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves multi-step organic reactions
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate and its derivatives have shown significant biological activities, particularly as inhibitors of cyclooxygenase enzymes. The compound's enantiomers have been studied for their selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain management.
COX-2 Inhibition
Research indicates that both the (2S) and (2R) enantiomers of this compound exhibit potent inhibition of COX-2, with the (2S)-enantiomer often preferred for drug development due to its enhanced potency and selectivity over COX-1. This selectivity is crucial in reducing side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antilipidemic Effects
In studies involving hyperlipidemic models, compounds related to this compound demonstrated varying effects on lipid profiles. For instance, derivatives have been shown to lower triglyceride levels without significantly impacting cholesterol levels, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .
Synthetic Utility
The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield. Recent patent applications detail methods for producing this compound with high enantiomeric excess and yield through fractional crystallization and photo-epimerization techniques .
Synthesis Pathways
The following table summarizes key synthetic pathways for this compound:
| Synthesis Method | Yield (%) | Enantiomeric Excess (%) | References |
|---|---|---|---|
| Fractional Crystallization | >90 | >95 | |
| Photo-Epimerization | >80 | >98 | |
| Direct Esterification | >70 | Not specified |
Pharmaceutical Intermediates
The ability to produce high-purity derivatives of this compound positions it as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role in developing selective COX-2 inhibitors highlights its potential in pain management therapies.
Case Studies
Several case studies illustrate the practical applications of this compound:
Anti-inflammatory Drug Development
A study focused on the development of new anti-inflammatory agents utilized this compound as a core structure. The results indicated significant reductions in inflammatory markers in animal models when treated with formulations containing the compound .
Lipid Regulation Studies
In another investigation involving hyperlipidemia, derivatives were tested for their ability to modulate lipid levels in rats. The findings suggested that certain derivatives could effectively normalize triglyceride levels without adversely affecting cholesterol levels, indicating their potential as therapeutic agents for metabolic disorders .
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Chlorine
Ethyl 6,8-dibromo-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate (C₁₃H₉Br₂F₃O₄, MW 466.87) replaces chlorine with bromine and introduces a hydroxyl group at position 2. Key differences include:
- Spectroscopy : IR peaks at 3,251 cm⁻¹ (OH stretch) and 1,678 cm⁻¹ (ester C=O) confirm functional groups. The hydroxyl group enables hydrogen bonding, influencing crystal packing and solubility .
- Reactivity : Bromine’s lower electronegativity compared to chlorine may alter electrophilic substitution patterns.
Functional Group Variation: Ester vs. Carboxylic Acid
(2S)-6,8-Dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (C₁₁H₅Cl₂F₃O₃, MW 309.06) lacks the ethyl ester, replacing it with a carboxylic acid. Differences include:
Substituent Modification: Trifluoromethyl vs. Oxo
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (C₁₀H₄Cl₂O₅, MW 275.05) replaces the -CF₃ group with an oxo (=O) moiety. This change:
Heterocyclic Ring Variation
Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (C₁₁H₈Cl₂F₂N₂O₂, MW 309.10) replaces the chromene ring with an imidazo[1,2-a]pyridine system. Key distinctions:
- Ring Structure : The imidazo-pyridine system introduces nitrogen atoms, altering π-π stacking interactions and bioavailability .
- Molecular Weight : Lower MW (309.10 vs. 341.12) due to reduced halogenation and ring complexity .
Comparative Data Table
Biological Activity
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate (CAS Number: 1160474-53-2) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on antimicrobial and anticancer activities.
The compound features a chromene backbone with chlorinated and trifluoromethyl substituents, which are known to enhance biological activity through various mechanisms.
Synthesis
This compound can be synthesized through various methods typically involving the condensation of appropriate precursors. The synthesis often includes the use of reagents such as p-toluene sulfonyl chloride and triethylamine to facilitate the formation of the chromene structure .
Antimicrobial Activity
A significant aspect of the biological evaluation of this compound is its antimicrobial properties. Studies have shown that derivatives of chromene compounds exhibit varying degrees of activity against a range of bacterial and fungal pathogens.
Key Findings :
- The compound was tested against several strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- In disk diffusion assays, certain derivatives demonstrated moderate to significant antibacterial activity, with percentage inhibitions ranging from 7.75% to 21.65% against specific strains .
| Compound | Target Pathogen | Percentage Inhibition |
|---|---|---|
| Compound 10c | S. aureus | 7.75% |
| Compound 10i | C. albicans | 21.65% |
| Compound 10g | S. aureus | 8.94% |
| Compound 10j | C. albicans | 9.42% |
Anticancer Activity
Research has indicated that chromene derivatives may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Case Study :
In a study evaluating the cytotoxic effects of several chromene derivatives, this compound was found to inhibit cell proliferation in human cancer cell lines significantly. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Atoms : The presence of chlorine atoms at positions 6 and 8 increases lipophilicity and may enhance cellular uptake.
- Trifluoromethyl Group : This group is known for modulating biological activity by influencing electronic properties and steric hindrance.
Q & A
Q. What are the common synthetic routes for ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate?
The synthesis of this compound and its analogues typically involves:
- Nucleophilic substitution and cyclization : Reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a catalyst, monitored via thin-layer chromatography (TLC) for completion. For example, similar coumarin carboxylates were synthesized via stepwise substitutions, achieving yields of 18–86% depending on substituent complexity .
- Protecting group strategies : Hydroxyl or amino groups in precursors are often protected (e.g., using tetrahydropyranyl groups) to direct reactivity, followed by deprotection under mild acidic conditions .
Q. Table 1. Representative Synthetic Conditions for Coumarin Carboxylates
| Step | Reagents/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization | THF, Et₃N, room temperature | THF | 3 days | 18–86% | |
| Deprotection | Amberlyst® 15 resin, methanol | MeOH | 2–4 hrs | ~90% |
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts, while chlorine substituents influence aromatic proton splitting patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, confirming bond lengths, angles, and hydrogen-bonding networks critical for stability .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F/C-Cl vibrations (~1100–750 cm⁻¹) .
Q. Table 2. Key Characterization Techniques
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates. Evidence shows THF improves solubility of chlorinated intermediates .
- Catalyst screening : Et₃N effectively scavenges HCl, but alternative bases (e.g., DBU) may reduce side reactions in sensitive substrates.
- Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to prevent over-reaction .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies intermolecular interactions that perturb chemical shifts. For example, hydrogen bonds between carbonyl groups and hydroxyl protons can downfield-shift ¹H NMR signals .
- Crystallographic validation : X-ray structures provide ground-truth data to reconcile ambiguous spectral assignments .
Q. What computational approaches are used to model this compound’s reactivity or interactions?
- Density Functional Theory (DFT) : Predicts electronic effects of electron-withdrawing groups (e.g., -CF₃, -Cl) on reaction pathways.
- Molecular docking : Screens potential pharmacological targets (e.g., COX-2 inhibition) by simulating ligand-receptor interactions. Evidence suggests structural analogs bind COX-2 via hydrophobic and halogen-bonding interactions .
Q. How can structure-activity relationships (SAR) be studied for pharmacological applications?
- In vitro assays : Compare inhibitory activity against COX-2 isoforms using analogs with varied substituents (e.g., replacing -Cl with -Br or modifying the ester group) .
- Crystallographic SAR : Overlay crystal structures of analogs to identify conserved binding motifs. For example, the trifluoromethyl group in COX-2 inhibitors enhances binding affinity by filling hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
